6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione
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Overview
Description
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method is the condensation of isopropylidenehydrazine with pyridazine-3-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Research has indicated its potential use in developing new therapeutic drugs for treating diseases such as hypertension and diabetes.
Mechanism of Action
The mechanism of action of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant benefits. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
6-Phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.
Uniqueness
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione stands out due to its unique isopropylidenehydrazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .
Properties
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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